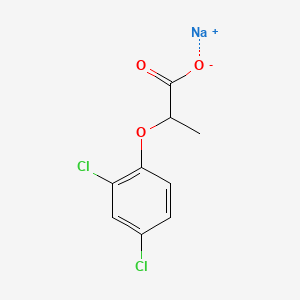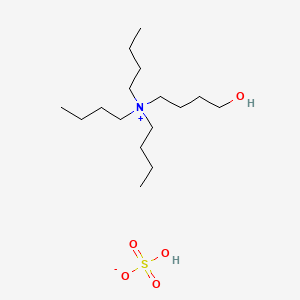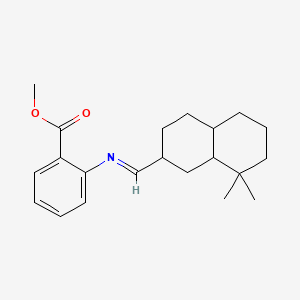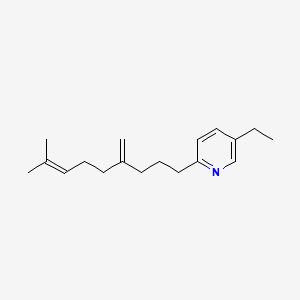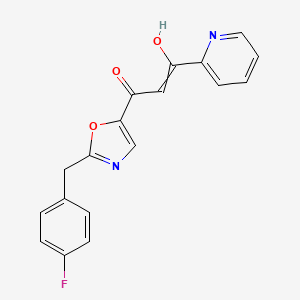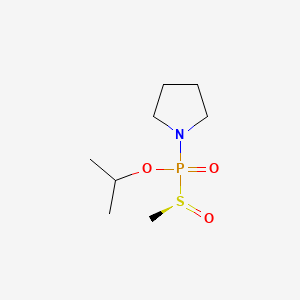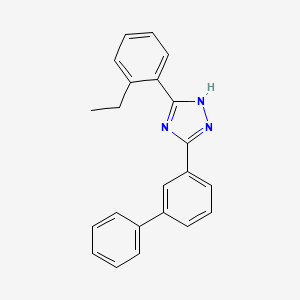
1H-1,2,4-Triazole, 3-(1,1'-biphenyl)-3-yl-5-(2-ethylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-3-yl-5-(2-ethylphenyl)- is a compound belonging to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-3-yl-5-(2-ethylphenyl)- typically involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as sulfuric acid or phosphoric acid. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-3-yl-5-(2-ethylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted triazoles.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-3-yl-5-(2-ethylphenyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, such as antimicrobial, antifungal, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including the development of new drugs.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-3-yl-5-(2-ethylphenyl)- involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function. The biphenyl and ethylphenyl groups contribute to the compound’s binding affinity and specificity, enhancing its biological effects.
Comparación Con Compuestos Similares
1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-3-yl-5-(2-ethylphenyl)- can be compared with other similar compounds, such as:
3-(1,1’-Biphenyl)-4-yl-5-(2-ethylphenyl)-1H-1,2,4-triazole: This compound has a similar structure but different substitution patterns, leading to variations in its chemical and biological properties.
3-(1,1’-Biphenyl)-4-yl-5-(2-methylphenyl)-1H-1,2,4-triazole: The presence of a methyl group instead of an ethyl group can affect the compound’s reactivity and biological activity.
The uniqueness of 1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-3-yl-5-(2-ethylphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
85681-51-2 |
|---|---|
Fórmula molecular |
C22H19N3 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
5-(2-ethylphenyl)-3-(3-phenylphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C22H19N3/c1-2-16-9-6-7-14-20(16)22-23-21(24-25-22)19-13-8-12-18(15-19)17-10-4-3-5-11-17/h3-15H,2H2,1H3,(H,23,24,25) |
Clave InChI |
NSHDRONKHDPUMN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1C2=NC(=NN2)C3=CC=CC(=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


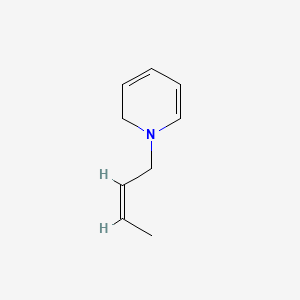
![ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate;phosphoric acid](/img/structure/B12670345.png)
![1-Bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol](/img/structure/B12670355.png)
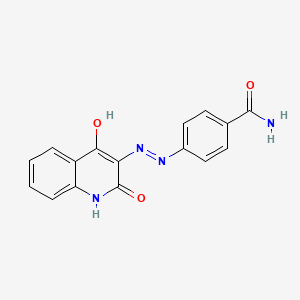
![1-(3,4-Dichlorophenyl)-3-[2-(dimethylamino)phenyl]urea](/img/structure/B12670358.png)
